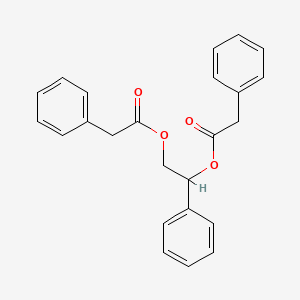
2'-Deoxyinosine-5'-O-monophosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyinosine-5’-O-monophosphorothioate is a nucleoside monophosphate analogue where one of the phosphate oxygen atoms is replaced by sulfur. This modification makes it a valuable tool in biochemical research, particularly in the study of enzyme interactions and cellular processes involving nucleotides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyinosine-5’-O-monophosphorothioate typically involves the phosphorylation of 2’-deoxyinosine with a phosphorothioate reagent. The reaction conditions often include the use of protective groups to ensure selective phosphorylation and the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the protection of functional groups, phosphorylation, and deprotection .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Deoxyinosine-5’-O-monophosphorothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phosphorothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom, converting it back to a phosphate analogue.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphate analogues.
Substitution: Various nucleoside derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2’-Deoxyinosine-5’-O-monophosphorothioate has several applications in scientific research:
Chemistry: It is used as a substrate or inhibitor in enzyme assays to study enzyme kinetics and mechanisms.
Biology: The compound is employed in the study of DNA and RNA synthesis, repair, and regulation.
Medicine: It is investigated for its potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound is used in the development of diagnostic assays and as a tool in biotechnology research.
Mecanismo De Acción
The mechanism of action of 2’-Deoxyinosine-5’-O-monophosphorothioate involves its interaction with enzymes that recognize nucleoside monophosphates. The sulfur atom in the phosphorothioate group can form disulfide bonds with thiol groups in proteins, affecting enzyme activity. This interaction can inhibit or modulate the function of enzymes involved in nucleotide metabolism and signaling pathways .
Comparación Con Compuestos Similares
2’-Deoxyinosine-5’-O-monophosphate: The parent compound without the sulfur modification.
2’-Deoxyadenosine-5’-O-monophosphorothioate: Another nucleoside monophosphate analogue with a similar sulfur modification.
Uniqueness: 2’-Deoxyinosine-5’-O-monophosphorothioate is unique due to the presence of the sulfur atom in the phosphorothioate group, which imparts distinct chemical and biological properties. This modification allows it to act as a competitive inhibitor or regulator of enzymes that interact with nucleoside monophosphates, making it a valuable tool in biochemical research .
Propiedades
Número CAS |
771477-45-3 |
|---|---|
Fórmula molecular |
C10H13N4O6PS |
Peso molecular |
348.27 g/mol |
Nombre IUPAC |
9-[(2R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N4O6PS/c15-5-1-7(20-6(5)2-19-21(17,18)22)14-4-13-8-9(14)11-3-12-10(8)16/h3-7,15H,1-2H2,(H,11,12,16)(H2,17,18,22)/t5-,6+,7+/m0/s1 |
Clave InChI |
OIMZIMLEKJDIHK-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=S)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=S)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile](/img/structure/B12071401.png)


![1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B12071423.png)
![3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide](/img/structure/B12071429.png)


![[3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B12071449.png)

![2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B12071457.png)
